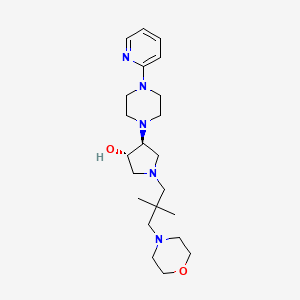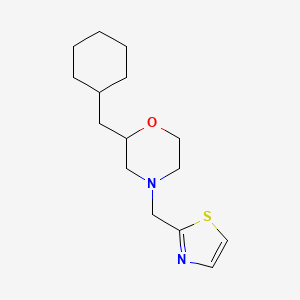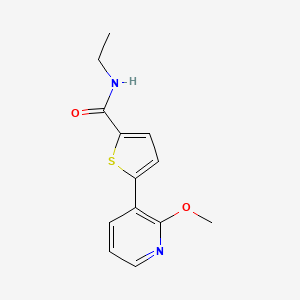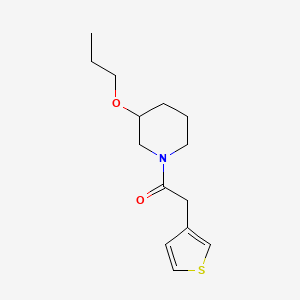
(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
概要
説明
(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted pyrrolidine with the pyridine derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers or other materials.
作用機序
The mechanism of action of (3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both morpholine and piperazine rings. This combination of features imparts unique chemical and biological properties, making it distinct from other similar compounds.
特性
IUPAC Name |
(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N5O2/c1-22(2,17-24-11-13-29-14-12-24)18-25-15-19(20(28)16-25)26-7-9-27(10-8-26)21-5-3-4-6-23-21/h3-6,19-20,28H,7-18H2,1-2H3/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDXOBPVGQDPAF-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN2CC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN1CCOCC1)CN2C[C@@H]([C@H](C2)O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,4S*)-4-[(1-ethylpiperidin-4-yl)(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B3796187.png)
![2-[1-cyclopentyl-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3796201.png)

![(2E)-N-({7-[5-(methoxymethyl)-2-furoyl]-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl}methyl)-3-phenylacrylamide](/img/structure/B3796217.png)
methanone](/img/structure/B3796231.png)
![N-cyclopentyl-4-[4-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzamide](/img/structure/B3796241.png)
![3-(2-furyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B3796242.png)

![8-(azepan-1-ylsulfonyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3796254.png)

![ethyl 1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate](/img/structure/B3796280.png)
![5-[1-(1-adamantylacetyl)piperidin-4-yl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3796288.png)
![1-(1-azepanyl)-3-(3-{[(5-fluoro-2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3796293.png)
![1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-4-methylpentane-1,2-dione](/img/structure/B3796294.png)
